molecular formula C26H24N2O5S B11567373 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11567373
M. Wt: 476.5 g/mol
InChI Key: XGUSWZOGRGKAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules characterized by a fused chromene-pyrrole-dione scaffold. Its structure features a 4,5-dimethylthiazole substituent at position 2, a 4-ethoxy-3-methoxyphenyl group at position 1, and a methyl group at position 5. The compound is synthesized via a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, substituted aryl aldehydes, and amines, followed by functionalization of the thiazole and phenyl moieties .

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H24N2O5S/c1-6-32-19-10-8-16(12-20(19)31-5)22-21-23(29)17-11-13(2)7-9-18(17)33-24(21)25(30)28(22)26-27-14(3)15(4)34-26/h7-12,22H,6H2,1-5H3

InChI Key

XGUSWZOGRGKAFP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=C(C3=O)C=C(C=C5)C)OC

Origin of Product

United States

Biological Activity

The compound 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (CAS Number: 620155-43-3) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action as evidenced by various studies.

Chemical Characteristics

The molecular formula of the compound is C25H28N2O5SC_{25}H_{28}N_{2}O_{5}S with a molecular weight of 468.6 g/mol. Its structure includes a thiazole ring and a chromeno-pyrrole moiety which are significant for its biological interactions.

Research has indicated that derivatives of chromeno compounds exhibit significant anticancer properties. Specifically, studies involving the compound have shown its ability to induce apoptosis in cancer cell lines such as MOLT4 (a human leukemic cell line). The compound demonstrated a dose-dependent decrease in cell viability, with notable effects at nanomolar concentrations.

Case Studies

  • MOLT4 Cell Line Study : In a study published in the International Journal of Medical Laboratory, it was found that the compound significantly reduced cell viability in MOLT4 cells. The IC50 value was determined to be 250 nM, indicating high potency compared to other derivatives tested (C1: 400 nM; C3: 550 nM; C4: 500 nM) . The mechanism involved increased expression of apoptotic genes such as p53 and Bax.
    CompoundIC50 (nM)
    C1400 ± 5.2
    C2250 ± 4.1
    C3550 ± 3.6
    C4500 ± 3.8
  • Structural Influence on Activity : The effectiveness of the compound was linked to its structural components. Variations in substituents on the chromene core led to differences in cytotoxicity and apoptotic induction .

Biological Assays and Findings

The biological activity of the compound has been further validated through various assays:

  • MTT Assay : Used to assess cell viability post-treatment with varying concentrations of the compound over different time intervals (24, 48, and 72 hours). Results indicated a clear inverse relationship between concentration and cell viability.
  • Real-Time PCR : Employed to measure the expression levels of apoptotic genes post-treatment, confirming that treated cells underwent apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is differentiated from related derivatives by its substituent combinations. Key structural analogs include:

Compound Core Structure Substituents Key Features
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Chromeno[2,3-c]pyrrole-3,9-dione 4,5-Dimethylthiazole, 4-ethoxy-3-methoxyphenyl, 7-methyl Enhanced lipophilicity and potential kinase inhibition due to thiazole and aryl groups
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones Pyrrolo[3,4-c]pyrazol-6(1H)-one 2-Hydroxyphenyl, variable alkyl/aryl groups Derived from chromeno-pyrrole-diones via hydrazine addition; increased hydrogen-bonding capacity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl, ester groups Distinct core structure with electron-withdrawing groups; potential for optical applications

Physicochemical Properties

Property Target Compound Pyrrolo-Pyrazolones Tetrahydroimidazo-pyridines
LogP ~3.8 (estimated) ~2.1–2.5 ~1.9
Solubility (aq.) Low Moderate Low
Thermal Stability High (decomp. >250°C) Moderate (decomp. ~200°C) High (decomp. >240°C)

Note: LogP values estimated using fragment-based methods; solubility inferred from substituent polarity .

Preparation Methods

Core Chromeno[2,3-c]pyrrole-3,9-dione Synthesis

The chromeno[2,3-c]pyrrole-3,9-dione framework is synthesized via a tandem cyclization-condensation sequence. A representative pathway begins with 7-methyl-4-hydroxycoumarin, which undergoes Mannich reaction with methylamine hydrochloride in the presence of paraformaldehyde to yield the intermediate 3-amino-7-methylchromen-4-one. Subsequent treatment with acetyl chloride in anhydrous dichloromethane facilitates intramolecular cyclization, forming the dihydrochromeno[2,3-c]pyrrole-3,9-dione core (Fig. 1).

Table 1: Reaction Conditions for Core Synthesis

StepReagents/ConditionsTemperatureYield
Mannich ReactionMethylamine HCl, paraformaldehyde, EtOH80°C, 6 hr72%
CyclizationAcetyl chloride, DCM, 4Å MS0°C → rt, 12 hr68%

Thiazole Ring Installation

The 4,5-dimethylthiazole moiety is introduced via Hantzsch thiazole synthesis . The core’s secondary amine at position 2 reacts with α-bromo-4,5-dimethylthiazole-2-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF). This step requires meticulous control of pH (9–10) to prevent hydrolysis of the acid chloride .

Critical Parameters :

  • Solvent System : Tetrahydrofuran/water (3:1 v/v) ensures solubility of both organic and inorganic phases.

  • Stoichiometry : A 1.2:1 molar ratio of α-bromo-4,5-dimethylthiazole-2-carbonyl chloride to the core amine minimizes side reactions .

Table 2: Thiazole Coupling Optimization

EntryBaseSolventYield (%)
1NaOH (1M)THF/H₂O65
2K₂CO₃DMF58
3Et₃NCH₂Cl₂47

Aryl Substituent Functionalization

The 4-ethoxy-3-methoxyphenyl group is installed via Ullmann-type coupling between the chromeno[2,3-c]pyrrole intermediate and 4-ethoxy-3-methoxyiodobenzene. Catalysis by CuI/L-proline in DMSO at 110°C for 24 hours achieves C–N bond formation with minimal dehalogenation byproducts.

Key Observations :

  • Ligand Effects : Proline enhances copper catalyst stability, improving yields from 45% to 78%.

  • Solvent Choice : DMSO’s high polarity facilitates aryl iodide activation but necessitates post-reaction purification via silica gel chromatography to remove residual copper.

Final Assembly and Purification

The converged intermediate undergoes acid-catalyzed lactonization to form the 1,2-dihydrochromeno[2,3-c]pyrrole system. Treatment with concentrated H₂SO₄ in glacial acetic acid (1:4 v/v) at 60°C for 8 hours induces ring closure, followed by neutralization with NaHCO₃ and extraction into ethyl acetate .

Purification Protocol :

  • Crystallization : From ethanol/water (7:3) yields 85% purity.

  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) achieves >98% purity .

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (600 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 6.93 (s, 1H, thiazole-H), 4.21 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.88 (s, 3H, OCH₃).

  • HRMS : m/z 546.1843 [M+H]⁺ (calc. 546.1839) .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity and yield be optimized?

The compound’s synthesis typically involves multicomponent reactions (MCRs) that assemble its chromeno-pyrrole core and substituents (e.g., thiazole, ethoxy-methoxyphenyl groups). Key steps include:

  • Cyclocondensation : Using precursors like substituted chromenes and pyrrole intermediates under reflux conditions.
  • Functionalization : Introducing the 4,5-dimethylthiazole moiety via nucleophilic substitution or coupling reactions.
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (e.g., 2-propanol) to achieve >95% purity . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. For example, dichloromethane at –15°C minimizes side reactions during diazomethane-mediated steps .

Q. How can structural characterization be systematically performed for this compound?

A multi-technique approach is essential:

  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole carbons at δ 120–150 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected at m/z ~530) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (>240°C) and thermal stability .

Q. What solvent systems and conditions enhance its solubility for in vitro assays?

The compound’s solubility is influenced by its hydrophobic chromeno-pyrrole core and polar substituents:

  • Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions.
  • Aqueous buffers : Use surfactants (e.g., Tween-80) or cyclodextrins to stabilize suspensions.
  • Solubility limits : Typically <1 mg/mL in ethanol or methanol .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

Integrate quantum chemical calculations (e.g., DFT for electron density mapping) and molecular docking to predict interactions with biological targets (e.g., kinase enzymes). For example:

  • Reactivity prediction : Identify electrophilic sites (e.g., pyrrole C-3) for functionalization .
  • ADMET modeling : Simulate metabolic stability using software like Schrödinger’s QikProp to prioritize derivatives .

Q. What experimental design strategies minimize variability in biological activity assays?

Use statistical Design of Experiments (DoE) to optimize parameters:

  • Factorial designs : Test interactions between variables (e.g., pH, temperature, and concentration).
  • Response surface methodology (RSM) : Model nonlinear relationships (e.g., enzyme inhibition vs. compound concentration) . Example: A Central Composite Design (CCD) reduced assay iterations by 40% while identifying optimal IC50_{50} conditions .

Q. How do structural modifications (e.g., substituent variations) resolve contradictions in reported bioactivity data?

Contradictions often arise from substituent-specific effects:

  • Thiazole vs. thiadiazole : 4,5-Dimethylthiazole enhances π-π stacking in kinase binding pockets, while thiadiazole derivatives show higher cytotoxicity .
  • Methoxy vs. ethoxy groups : Ethoxy substituents improve metabolic stability but reduce solubility, requiring trade-offs in lead optimization .

Q. What mechanistic insights explain its reactivity in photochemical or catalytic reactions?

The chromeno-pyrrole core’s extended conjugation enables:

  • Photoactivity : UV-Vis spectra (λmax_{max} ~350 nm) suggest potential as a photosensitizer in TiO2_2-mediated reactions .
  • Catalytic applications : Pd-mediated coupling reactions leverage the pyrrole’s electron-rich environment for C–N bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.